The compound can be sourced from various chemical databases and literature, where it is noted for its synthetic versatility and potential applications in pharmacology. It falls under the category of 1,2,5-oxadiazoles due to the incorporation of the furazan ring system, which is known for its diverse chemical properties and biological activities.
The synthesis of 3-Methyl-4-(piperazin-1-yl)furazan typically involves multi-step organic reactions. A common method includes the formation of the furazan ring through the reaction of appropriate hydrazines with carbonyl compounds, followed by subsequent functionalization to introduce the piperazine group.
The molecular structure of 3-Methyl-4-(piperazin-1-yl)furazan can be depicted as follows:
The structural data can be represented as:
Property | Value |
---|---|
Molecular Formula | C8H12N4O |
Molecular Weight | 168.21 g/mol |
IUPAC Name | 3-Methyl-4-(piperazin-1-yl)furazan |
3-Methyl-4-(piperazin-1-yl)furazan can undergo various chemical reactions typical for nitrogen-containing heterocycles:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation processes. For substitution reactions, alkyl halides or aryl halides may be employed.
The mechanism of action for 3-Methyl-4-(piperazin-1-yl)furazan relates to its interaction with biological targets:
3-Methyl-4-(piperazin-1-yl)furazan typically exhibits:
The chemical properties include:
3-Methyl-4-(piperazin-1-yl)furazan has potential applications in various scientific fields:
The molecular architecture of 3-Methyl-4-(piperazin-1-yl)furazan (CAS: 473811-72-2; MF: C₇H₁₂N₄O; MW: 168.2 g/mol) exemplifies strategic hybridization in drug design. Its structure combines a furazan ring (1,2,5-oxadiazole) with a piperazine moiety, creating a dual-pharmacophore system critical for bioactivity. The furazan ring contributes planar rigidity and electron-deficient properties, facilitating π-π stacking interactions with biological targets. Meanwhile, the piperazine group introduces conformational flexibility, basicity (pKa ~9.5), and hydrogen-bonding capability—properties essential for optimizing pharmacokinetics like solubility and membrane permeability [1] [4].
This hybrid design leverages the prevalence of both motifs in pharmaceuticals:
Table 1: Key Physicochemical Properties of 3-Methyl-4-(piperazin-1-yl)furazan
Property | Value |
---|---|
Molecular Formula | C₇H₁₂N₄O |
Molecular Weight | 168.2 g/mol |
Canonical SMILES | CC₁=NON=C₁N₂CCNCC₂ |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 (piperazine NH) |
Calculated logP | ~1.2 (moderate lipophilicity) |
Nitrogen-containing heterocycles (NCHs) dominate modern pharmacopeia due to their versatile interactions with biological targets. Piperazine emerged as a scaffold of interest in the 1950s with antihistamines like cyclizine, followed by antipsychotics (e.g., fluphenazine) in the 1960s. By the 1980s–2000s, piperazine became integral to antibiotics (ciprofloxacin), antivirals, and antifungals, often optimizing solubility and target affinity [4] [6].
Concurrently, furazan derivatives gained traction for their:
The fusion of these systems addresses limitations of singular heterocycles. For example, standalone furazans often suffer from poor solubility, while piperazines may lack target specificity. Hybrids like 3-Methyl-4-(piperazin-1-yl)furazan balance these traits, enabling penetration into hydrophobic enzyme pockets while maintaining aqueous solubility [1] [7].
Table 2: Evolution of Nitrogen-Rich Heterocycles in Therapeutics
Era | Key Developments | Example Drugs |
---|---|---|
1950s | Piperazine in antihistamines | Cyclizine, Hydroxyzine |
1980s | Furazan/thiazole in β-lactam antibiotics | Cefotaxime, Ceftazidime [3] |
2000s | Triazole-piperazine antifungals/antivirals | Voriconazole, Aprepitant |
2010s–Present | Hybrid furazan-piperazine anticancer agents | Investigational compounds (e.g., 9g, 9k [8]) |
Despite its promising framework, 3-Methyl-4-(piperazin-1-yl)furazan remains underexplored. Public databases contain minimal data on its synthesis, biological profiling, or target engagement—a gap attributed to its status as a "new compound or one not extensively studied" [1]. Key research voids include:
Research motivations center on exploiting its dual-pharmacophore novelty:
Table 3: High-Priority Research Directions for 3-Methyl-4-(piperazin-1-yl)furazan
Research Gap | Proposed Approach | Expected Impact |
---|---|---|
Target identification | CRISPR-Cas9 chemogenomic screening | Uncover mechanism of antimicrobial/anticancer activity |
Synthetic optimization | Flow chemistry for SNAr step; green solvents | Improve yield (>80%) and scalability |
Bioisostere incorporation | Piperazine replacement with 1,4-diazepane or morpholine | Tune solubility and pKa |
Hybridization | Click chemistry with triazoles/nitroimidazoles | Enhance anticancer potency (IC₅₀ < 5 μM) [8] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1